N-Fmoc-2,3-dimethoxy-D-phenylalanine

Description

BenchChem offers high-quality N-Fmoc-2,3-dimethoxy-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-2,3-dimethoxy-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

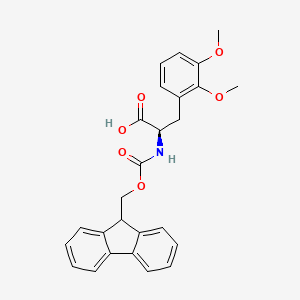

Structure

3D Structure

Properties

Molecular Formula |

C26H25NO6 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

(2R)-3-(2,3-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C26H25NO6/c1-31-23-13-7-8-16(24(23)32-2)14-22(25(28)29)27-26(30)33-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1 |

InChI Key |

PDRXHOVOTMVUNR-JOCHJYFZSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1OC)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

COC1=CC=CC(=C1OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Solvation Dynamics and Handling Protocols for N-Fmoc-2,3-dimethoxy-D-phenylalanine in Solid-Phase Peptide Synthesis

Executive Summary

The synthesis of highly modified, non-natural peptides relies heavily on the efficient incorporation of sterically hindered and electronically altered amino acid building blocks. N-Fmoc-2,3-dimethoxy-D-phenylalanine (CAS: 1260618-81-2) [5] is a critical D-enantiomeric derivative used to introduce conformational rigidity and specific pharmacophore geometries into peptide therapeutics.

However, the physicochemical properties of this derivative—specifically the hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group combined with the steric bulk of two methoxy groups on the phenyl ring—create unique solvation challenges. This whitepaper provides a comprehensive, field-proven guide to the solubility profile of N-Fmoc-2,3-dimethoxy-D-phenylalanine, detailing the causality behind solvent selection, thermodynamic interactions, and self-validating experimental protocols for Solid-Phase Peptide Synthesis (SPPS).

Structural Mechanics and Solvation Theory

To master the handling of N-Fmoc-2,3-dimethoxy-D-phenylalanine, one must first understand the molecular forces dictating its phase behavior in organic media.

-

The Fmoc Moiety: The Fmoc group is highly lipophilic and prone to

stacking. While it provides excellent acid stability and mild basic lability [4], its planar aromatic system can drive intermolecular aggregation if not properly solvated by polar aprotic solvents. -

2,3-Dimethoxy Substitution: The addition of two methoxy groups at the 2- and 3-positions of the phenyl ring increases the electron density of the aromatic system. While the oxygen atoms act as weak hydrogen-bond acceptors, the primary effect is an increase in steric volume. This disrupts the highly ordered crystal lattice compared to unsubstituted Fmoc-D-Phe, slightly lowering the energy required for dissolution, but simultaneously increasing the hydrodynamic radius of the solvated monomer.

-

D-Chirality: The spatial orientation of the D-enantiomer does not alter bulk solubility in achiral solvents compared to the L-enantiomer, but it significantly impacts the coupling kinetics due to steric clashes with the growing L-peptide chain on the resin. High-concentration solvation is therefore mandatory to drive the coupling reaction forward via mass action.

Because of these factors, polar aprotic solvents with high dielectric constants and strong dipole moments are required to disrupt the intermolecular hydrogen bonding (between the carbamate NH and carboxylic acid C=O) and solvate the hydrophobic domains [1].

Empirical Solubility Profile

The table below synthesizes the solubility parameters of N-Fmoc-2,3-dimethoxy-D-phenylalanine across standard SPPS solvents. Data is extrapolated from baseline Fmoc-Phe-OH metrics and adjusted for the dimethoxy derivative's specific lipophilicity[1, 2, 3].

| Solvent | Polarity Index | Solubility Profile | Max Practical Conc. | Mechanistic Notes & Causality |

| DMF (N,N-Dimethylformamide) | 6.4 | Excellent | Primary Choice. High dipole moment effectively solvates both the Fmoc group and the polar backbone. Caution: Degrades over time to dimethylamine, which can cause premature Fmoc cleavage [2]. | |

| NMP (N-Methyl-2-pyrrolidone) | 6.7 | Excellent | Superior resin swelling compared to DMF. However, Fmoc-amino acids may exhibit greater decomposition over extended storage in NMP [2]. | |

| DMSO (Dimethyl sulfoxide) | 7.2 | Excellent | Acts as a powerful chaotropic agent. Highly effective at breaking aggregates (requires sonication) [3]. Caution: Hygroscopic; water uptake will crash out the amino acid. | |

| DCM (Dichloromethane) | 3.1 | Poor to Moderate | Insufficient polarity to disrupt intermolecular H-bonds of the Fmoc-carbamate. Prone to crystallization. Used primarily for resin washing [1, 2]. | |

| DMF/DMSO (9:1) | Mixed | Outstanding | The optimal blend for "difficult" sequences or aged, partially crystalline batches. DMSO disrupts |

Visualizing the Workflows

To ensure reproducibility, the solvation and troubleshooting processes are mapped below.

Caption: Standard solvation and activation pathway for Fmoc-protected unnatural amino acids.

Caption: Self-validating troubleshooting workflow for resolving amino acid precipitation.

Self-Validating Experimental Protocols

A protocol is only as good as its internal quality controls. The following methodologies are designed as self-validating systems, ensuring that any failure in solvation is caught before valuable peptide resin is compromised.

Protocol A: Preparation of 0.2 M Coupling Solution (Standard SPPS)

Objective: Achieve complete, stable solvation of N-Fmoc-2,3-dimethoxy-D-phenylalanine for automated or manual SPPS.

-

Gravimetric Preparation: Weigh the required mass of N-Fmoc-2,3-dimethoxy-D-phenylalanine (MW: ~447.5 g/mol ) into a clean, dry polypropylene tube.

-

Solvent Introduction: Add peptide-synthesis grade, freshly degassed DMF to achieve a 0.2 M concentration.

-

Causality: Degassing removes dissolved

and prevents the formation of dimethylamine impurities that cause premature Fmoc deprotection [2].

-

-

Mechanical Agitation: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 3–5 minutes.

-

QC Validation 1 (Visual Clarity): Hold the tube against a dark background under bright light. The solution must be perfectly clear. The presence of a "schlieric" (wavy) effect or micro-particulates indicates incomplete solvation.

-

Activation: Add the coupling reagents (e.g., DIC and OxymaPure) only after complete dissolution is confirmed.

-

Causality: Activating an incompletely solvated amino acid leads to the formation of insoluble active ester aggregates, permanently ruining the coupling step.

-

-

QC Validation 2 (Post-Coupling): After the coupling step on the resin, perform a Kaiser Test (Ninhydrin test). A negative result (yellow beads) validates that the solvation was sufficient to drive the coupling to

completion.

Protocol B: Rescue Solvation for Highly Aggregated Batches

Objective: Solvate crystalline or aged batches that resist standard DMF dissolution.

-

Initial Assessment: If the 0.2 M solution in DMF remains cloudy after 5 minutes of sonication, do not proceed to activation.

-

Chaotropic Addition: Add anhydrous DMSO dropwise until it constitutes 5% to 10% of the total volume [3].

-

Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting the intermolecular networks between the carboxylic acid dimers and the Fmoc carbamates.

-

-

Thermal Assist: Warm the solution gently to

(do not exceed -

QC Validation: Re-inspect against a dark background. Once clear, allow the solution to return to room temperature before adding activation reagents to ensure the kinetic stability of the solvated state.

Conclusion

The successful incorporation of N-Fmoc-2,3-dimethoxy-D-phenylalanine requires strict adherence to solvation thermodynamics. By utilizing high-quality polar aprotic solvents (DMF/NMP), leveraging chaotropic agents (DMSO) when necessary, and implementing self-validating visual and chemical QC checks, researchers can ensure quantitative coupling yields and high-purity final peptide products.

References

- Benchchem.A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

- Peptide.com.Solvents for Solid Phase Peptide Synthesis.

- MedChemExpress.Fmoc-Phe-OH | Amino Acid Derivative.

- AltaBioscience.Fmoc Amino Acids for SPPS.

- Chem-Space.N-Fmoc-2,3-dimethoxy-D-phenylalanine (CAS: 1260618-81-2).

The Conformational Dynamics of Methoxy-Phenylalanine Derivatives: A Mechanistic and Analytical Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary

The substitution of a methoxy (–OCH₃) group onto the phenyl ring of phenylalanine fundamentally alters the residue's energy landscape. Far from being a simple steric bulk addition, the methoxy moiety introduces a highly directional hydrogen bond acceptor paired with a hydrophobic methyl cap. In the fields of structural biology and medicinal chemistry, this dual nature is leveraged to restrict rotameric freedom, lock protein conformations, and serve as an ultra-sensitive biophysical probe. This whitepaper synthesizes the mechanistic causality behind methoxy-induced conformational changes, details its application in 2D NMR spectroscopy, and outlines self-validating experimental protocols for its use in rational drug design.

The Biophysical Basis of Methoxy-Induced Conformational Control

To understand the utility of methoxy-phenylalanine derivatives, we must first analyze the biophysics of the substitution. The methoxy group restricts the free rotation of the phenyl ring due to steric hindrance, forcing the amino acid into specific, long-lived rotameric states.

Beyond steric bulk, the electronic properties of the –OCH₃ group are paramount. The oxygen atom acts as an electron-donating group via resonance while simultaneously serving as a highly localized hydrogen bond acceptor. In tightly packed protein interiors or ligand-binding pockets, these restricted rotamers dictate the global conformation of the surrounding domain. Furthermore, the ability to genetically encode these derivatives into living cells using evolved pyrrolysyl-tRNA synthetase mutants has expanded nearly 40 orthogonal substrates for precise biochemical applications[1].

Methoxy-Phenylalanine as an Advanced NMR Conformational Probe

In structural biology, capturing the dynamic transition between protein substates is notoriously difficult. Traditional global isotopic labeling results in severe spectral overlap, obscuring the precise mechanics of ligand binding. By genetically incorporating ¹³C-p-methoxyphenylalanine (¹³C-MeOF) into specific target sites, we isolate a highly sensitive, bio-orthogonal NMR probe.

The Causality of the Probe: We deliberately choose the ¹³C-labeled methoxy group because its three chemically equivalent protons yield an intense, highly degenerate signal. This overcomes the severe line-broadening typically seen in large (>40 kDa) protein complexes, allowing us to observe slow chemical exchanges on the NMR timescale.

Case Study: Cytochrome P450 CYP119 Heterogeneity

In a landmark study on the thermophilic cytochrome P450 enzyme CYP119, ¹³C-MeOF was inserted at positions F153 and F162 within the dynamic F/G loop[2]. In the ligand-free state, the ¹H,¹³C-HSQC spectrum revealed a doublet. Because the three protons on the methoxy moiety are chemically equivalent, this doublet provided the first direct physical evidence of two distinct conformers existing simultaneously in slow chemical exchange[2].

Upon binding of the ligand 4-phenylimidazole, these resonances collapsed into new states, indicating a large-scale conformational "closing off" of the active site through a stable intermediate[2].

Table 1: NMR Chemical Shifts and Conformational States of CYP119 Mutants

| Mutant Construct | Ligand State | ¹H Shift (ppm) | ¹³C Shift (ppm) | Observed Conformational State |

| F153-¹³C-MeOF | Ligand-free | ~3.50 | ~58.0 | Doublet (Slow chemical exchange) |

| F153-¹³C-MeOF | 4-phenylimidazole | ~3.65 | ~62.3 | Two new resonances (Intermediate) |

| F162-¹³C-MeOF | Ligand-free | ~3.50 | ~58.0 | Doublet (Slow chemical exchange) |

| F162-¹³C-MeOF | 4-phenylimidazole | ~3.70 | ~60.0 | Single resonance (Closed active site) |

Data synthesized from CYP119 NMR studies demonstrating ligand-induced conformational shifts[2].

Conformational transition pathway tracked by methoxy-phenylalanine NMR probes.

Rational Drug Design: Conformational Locking in Viral Inhibitors

In medicinal chemistry, the methoxy-phenylalanine motif is deployed as a structural anchor to achieve conformational locking. A prime example is the development of PF-74 analogs, which are potent HIV-1 capsid inhibitors[3]. The viral capsid relies on delicate conformational plasticity to mature and function.

By introducing a methoxy-bearing aniline substituent into the phenylalanine core of these inhibitors, researchers achieved a highly specific, rigidifying binding mode[3]. The methoxy group forms an aliphatic hydrogen bond with ASN74 within the capsid core, while the phenyl ring engages in hydrophobic interactions with LYS70[3]. This dual anchoring mechanism forces the capsid hexamer into a rigid, open conformation, disabling its biological function and halting viral maturation[3].

Table 2: Binding Interactions of Methoxy-Phenylalanine Derivatives with HIV-1 Capsid

| Ligand Region | Target Residue | Interaction Type | Conformational Consequence |

| Phenyl Core | LYS70 | Hydrophobic Packing | Stabilizes the open hexameric state |

| Methoxy Group | ASN74 | Aliphatic H-Bonding | Anchors the core, preventing rotation |

| Substituent | ASN57 | H-Bonding | Sterically blocks the closed conformation |

| Substituent | MET66, LEU56 | Hydrophobic | Restricts overall hexamer flexibility |

Data derived from structural analysis of PF-74 analogs and HIV-1 Capsid interactions[3].

Structural mechanism of viral capsid inhibition via methoxy group interactions.

Self-Validating Experimental Protocol: Site-Specific Probe Incorporation

To ensure trustworthiness and reproducibility in your own laboratory, the following protocol outlines a self-validating system for incorporating ¹³C-MeOF and analyzing conformational dynamics via NMR. Every step is designed with an internal physical check to guarantee data integrity.

Step 1: Plasmid Construction & Amber Mutagenesis

-

Action: Introduce a TAG stop codon at the target dynamic site (e.g., F153) using site-directed mutagenesis.

-

Causality: The amber codon acts as a precise orthogonal insertion point. This ensures the unnatural amino acid is only placed where its conformational sensitivity is maximized, preventing global structural perturbation that would occur with non-specific labeling.

Step 2: Orthogonal Translation System Transformation

-

Action: Co-transform the expression host (E. coli) with the target plasmid and a secondary plasmid encoding an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA_CUA.

-

Causality: This specific synthetase pair is engineered to exclusively recognize ¹³C-MeOF. This prevents the mischarging of endogenous amino acids, ensuring absolute probe fidelity. Validation Check: Run a control expression without ¹³C-MeOF in the media; absence of full-length protein validates the orthogonality of the system.

Step 3: Isotope-Depleted Protein Expression

-

Action: Grow cells in minimal media supplemented with 1 mM ¹³C-MeOF. Induce expression at OD₆₀₀ = 0.6.

-

Causality: Utilizing minimal media eliminates background ¹³C signals from canonical amino acids. Consequently, any signal detected in the subsequent NMR spectra is mathematically guaranteed to originate solely from the inserted methoxy probe.

Step 4: 2D ¹H,¹³C-HSQC NMR Acquisition & Titration

-

Action: Acquire spectra at 298 K using a high-field spectrometer (e.g., 800 MHz). Titrate the target ligand in stepwise increments (0.5x, 1x, 5x, 10x Kd).

-

Causality: The HSQC sequence specifically correlates the ¹³C and ¹H nuclei of the methoxy group. Stepwise titration allows the observation of slow chemical exchange (doublets) collapsing into a single resonance. This physically validates the transition from a dynamic ensemble of substates to a thermodynamically locked conformation.

References

- Source: PubMed Central (PMC)

- Source: PubMed Central (PMC)

- Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives Source: ACS Chemical Biology URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ligand-Induced Conformational Heterogeneity of Cytochrome P450 CYP119 Identified by 2D NMR Spectroscopy with the Unnatural Amino Acid 13C-p-Methoxyphenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Phenylalanine Derivatives as Potent HIV-1 Capsid Inhibitors from Click Chemistry-based Compound Library - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Protected Unnatural Amino Acids for Peptidomimetics: A Technical Guide to Synthesis, Steric Challenges, and Macrocyclization

Executive Summary: The Mechanistic Rationale for Unnatural Amino Acids

Native peptides often exhibit poor pharmacokinetic (PK) and pharmacodynamic (PD) properties, primarily due to rapid proteolytic degradation and poor membrane permeability. Peptidomimetics overcome these limitations by preserving the bioactive pharmacophore while introducing structural modifications that enhance stability and target affinity [1].

The incorporation of Fmoc-protected unnatural amino acids (UAAs)—such as D-amino acids, N-methylated residues, and

-

N-Methylation: Eliminates hydrogen bond donors, increasing lipophilicity and membrane permeability while sterically blocking protease active sites [1].

-

D-Amino Acids: Invert local stereochemistry, rendering the peptide bond unrecognized by endogenous L-proteases.

-

Olefinic UAAs: Enable covalent "stapling" via ring-closing metathesis (RCM), locking the peptide into a bioactive

-helical conformation, which drastically reduces the entropic cost of target binding [5].

Logical framework for overcoming native peptide limitations via UAA incorporation.

Overcoming Steric Hindrance in Fmoc-SPPS

The standard method for assembling peptidomimetics is Fmoc Solid-Phase Peptide Synthesis (SPPS). However, coupling UAAs presents significant thermodynamic and kinetic barriers. When coupling an Fmoc-protected N-methyl amino acid or an

The Causality of Coupling Reagent Selection

To force the reaction to completion, we must utilize highly reactive coupling reagents that generate superior leaving groups.

-

HATU: Forms an extremely reactive OAt ester. The nitrogen at the 7-position of the HOAt ring provides a neighboring group effect, hydrogen-bonding with the incoming amine to pre-organize the transition state and accelerate coupling [2].

-

DIC/Oxyma Pure: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective, non-explosive alternative to HOBt. It demonstrates exceptional performance in automated SPPS and maintains high solubility for sterically hindered Fmoc-amino acids [3][4].

-

COMU: A uronium salt based on Oxyma. It matches HATU in efficiency but produces less epimerization and avoids the guanidinylation of the N-terminus (a common side reaction when HATU is used in excess) [3].

Quantitative Comparison of Coupling Reagents

The following table summarizes the operational metrics of key coupling reagents when applied to sterically hindered UAAs.

| Coupling Reagent | Chemical Class | Efficiency for Hindered UAAs | Racemization Risk | Optimal Base | Key Mechanistic Advantage / Limitation |

| DIC / HOBt | Carbodiimide + Additive | Low to Moderate | Moderate | None required | Classic method; often fails for N-methylated residues. Explosive risk (HOBt) [2]. |

| DIC / Oxyma | Carbodiimide + Additive | High | Low | None required | Excellent solubility; safer than HOBt; highly efficient for automated SPPS [4]. |

| HATU | Aminium / Uronium | Very High | Low to Moderate | DIPEA / NMM | Neighboring group effect accelerates coupling; excess causes N-terminal capping [2]. |

| COMU | Uronium (Oxyma-based) | Very High | Very Low | DIPEA / NMM | High reactivity without guanidinylation risk; poor hydrolytic stability in DMF [3]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, every synthetic step must be verifiable. The following protocols integrate built-in validation mechanisms to prevent the propagation of errors during synthesis.

Protocol 1: Coupling of Sterically Hindered Fmoc-UAAs (e.g., N-Methyl Amino Acids)

Causality Focus: Overcoming steric bulk while preventing false-positive analytical readings.

-

Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

-

Activation: Dissolve 0.4 mmol (4 eq) of the Fmoc-UAA and 0.4 mmol (4 eq) of COMU in minimal DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Rationale: COMU requires a base to form the active Oxyma ester. A 2:1 ratio of Base:Reagent neutralizes the acidic byproducts.

-

Coupling: Add the activated mixture to the resin. Agitate for 2 hours at room temperature (or 15 min at 75°C via microwave assistance).

-

Self-Validation (The Chloranil Test):

-

Why not the Kaiser test? The standard Kaiser (ninhydrin) test only detects primary amines. If you are coupling onto an N-methylated residue, a Kaiser test will yield a false negative, tricking you into thinking the coupling is complete.

-

Procedure: Remove a few resin beads. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes. A dark green/blue bead indicates unreacted secondary amines (incomplete coupling). A colorless/yellow bead confirms successful coupling.

-

-

Capping (Optional but Recommended): If the Chloranil test is slightly positive, treat the resin with 10% acetic anhydride and 10% DIPEA in DMF for 10 min to terminate unreacted chains, preventing deletion sequence propagation.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM) for Stapled Peptides

Causality Focus: Thermodynamic driving forces and catalyst preservation.

Stapled peptides utilize

-

Linear Assembly: Synthesize the sequence using Protocol 1. Leave the N-terminal Fmoc group on to protect the terminal amine from coordinating with and poisoning the Ruthenium catalyst.

-

Solvent Exchange: Wash the resin extensively with anhydrous 1,2-Dichloroethane (DCE). Rationale: Traces of DMF or water will rapidly deactivate the Grubbs catalyst.

-

Degassing: Bubble dry Nitrogen (

) gas through the resin suspension for 15 minutes. -

Catalysis: Add 1st Generation Grubbs Catalyst (0.2 eq relative to resin loading) dissolved in anhydrous DCE.

-

Reaction & Equilibrium Shift: Agitate the mixture for 2 hours while continuously bubbling

through the vessel. Causality: The RCM reaction produces ethylene gas as a byproduct. According to Le Chatelier's principle, actively purging the system with -

Self-Validation (Micro-Cleavage): Withdraw 5 mg of resin. Treat with 95% TFA / 2.5% TIS / 2.5%

for 1 hour. Evaporate the TFA, precipitate in cold ether, and analyze via LC-MS. You should observe a mass shift of

Step-by-step workflow for on-resin ring-closing metathesis (RCM) of stapled peptides.

Conclusion

The integration of Fmoc-protected unnatural amino acids fundamentally transforms peptides from transient biological molecules into robust, high-affinity therapeutics. By understanding the mechanistic hurdles of steric hindrance and thermodynamic equilibria, scientists can rationally select coupling reagents (like COMU or DIC/Oxyma) and optimize macrocyclization conditions. The rigorous application of self-validating protocols ensures high-fidelity synthesis, accelerating the hit-to-lead optimization of next-generation peptidomimetics.

References

-

Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH. Available at:[Link]

-

Greening the synthesis of peptide therapeutics: an industrial perspective. PMC - NIH. Available at:[Link]

-

Synthesis of all-hydrocarbon stapled

-helical peptides by ring-closing olefin metathesis. ResearchGate. Available at:[Link]

An In-depth Technical Guide to N-Fmoc-2,3-dimethoxy-D-phenylalanine: A Key Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Modified Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, offering high specificity and potency with a favorable safety profile. The chemical modification of constituent amino acids is a cornerstone of advanced peptide design, enabling the fine-tuning of pharmacological properties. The introduction of non-proteinogenic amino acids, such as N-Fmoc-2,3-dimethoxy-D-phenylalanine, into a peptide sequence can profoundly influence its conformation, metabolic stability, and receptor-binding affinity. This guide provides a comprehensive technical overview of N-Fmoc-2,3-dimethoxy-D-phenylalanine, from its fundamental properties to its strategic application in solid-phase peptide synthesis (SPPS), empowering researchers to leverage this unique building block in the development of next-generation peptide-based drugs.[1]

Core Identifiers and Physicochemical Properties

N-Fmoc-2,3-dimethoxy-D-phenylalanine is a derivative of the non-proteinogenic amino acid D-phenylalanine, featuring a 2,3-dimethoxy substitution on the phenyl ring and the widely utilized 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group. This combination of features makes it a valuable reagent for Fmoc-based solid-phase peptide synthesis.[]

| Identifier | Value | Source |

| Chemical Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)propanoic acid | N/A |

| CAS Number | 1260618-81-2 | N/A |

| Molecular Formula | C₂₆H₂₅NO₆ | N/A |

| Molecular Weight | 447.48 g/mol | N/A |

| Appearance | Typically a white to off-white powder | [1] |

| Purity | ≥97% (commonly by HPLC) | N/A |

| Solubility | Soluble in common organic solvents used in peptide synthesis, such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). | [3] |

| Storage | Store refrigerated (2-8°C), desiccated, and protected from light. | [4] |

Synthesis and Manufacturing

The synthesis of N-Fmoc-2,3-dimethoxy-D-phenylalanine is a multi-step process that begins with the synthesis of the core amino acid, 2,3-dimethoxy-D-phenylalanine, followed by the introduction of the Fmoc protecting group.

Synthesis of 2,3-dimethoxy-D-phenylalanine

The synthesis of the D-enantiomer of methoxy-substituted phenylalanines can be achieved through several stereoselective methods. Enzymatic and chemo-enzymatic approaches are often favored for their high optical purity and environmentally friendly reaction conditions.[5][6] A common strategy involves the use of phenylalanine ammonia lyases (PALs) in a multienzymatic cascade process, starting from correspondingly substituted cinnamic acids.[5][7] Alternatively, asymmetric transformation methods can be employed to resolve a racemic mixture of DL-phenylalanine derivatives.[8]

Fmoc Protection

Once the D-amino acid is obtained, the N-terminal amine is protected with the Fmoc group. The standard procedure for Fmoc protection involves reacting the amino acid with a fluorenylmethoxycarbonyl derivative, such as Fmoc-Cl or Fmoc-OSu, under basic conditions.[9] The reaction is typically carried out in a solvent system like aqueous dioxane or DMF with a base such as sodium bicarbonate or pyridine to neutralize the acid generated during the reaction.[9]

Caption: General synthetic workflow for N-Fmoc-2,3-dimethoxy-D-phenylalanine.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-Fmoc-2,3-dimethoxy-D-phenylalanine is as a building block in Fmoc-based SPPS.[1] The Fmoc strategy is the most widely used method for peptide synthesis due to its use of a base-labile Nα-protecting group, which is orthogonal to the acid-labile side-chain protecting groups.[10][11] This allows for the stepwise assembly of a peptide chain on a solid support.[12]

The Fmoc-SPPS Cycle

The incorporation of N-Fmoc-2,3-dimethoxy-D-phenylalanine into a growing peptide chain follows the standard Fmoc-SPPS cycle, which consists of three main steps: deprotection, activation/coupling, and washing.[]

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The removal of the Fmoc group is achieved by treatment with a mild base, typically a 20% solution of piperidine in DMF.[13][14]

-

Swell the peptide-resin in DMF.

-

Drain the solvent and add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[10]

Due to the steric hindrance from the 2,3-dimethoxy groups, the coupling of N-Fmoc-2,3-dimethoxy-D-phenylalanine may require more potent activation methods and longer reaction times compared to unhindered amino acids.

-

In a separate vessel, dissolve N-Fmoc-2,3-dimethoxy-D-phenylalanine (3-4 equivalents relative to the resin loading) and a coupling agent such as HATU (3-4 equivalents) in DMF.[15]

-

Add a non-nucleophilic base, typically diisopropylethylamine (DIEA) (6-8 equivalents), to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

-

Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF and then Dichloromethane (DCM).

Table of Common Coupling Reagents for Hindered Amino Acids:

| Coupling Reagent | Active Ester Formed | Reactivity | Notes |

| HBTU/PyBOP | OBt ester | Moderate | Often sufficient, but may be slow for highly hindered residues.[16] |

| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[15][17] |

| HATU/PyAOP | OAt ester | Very High | Highly efficient for sterically demanding couplings due to the anchimeric assistance from the pyridine nitrogen.[16][17] |

| COMU | Oxyma ester | Very High | A safer alternative to HOBt/HOAt-based reagents with comparable or superior performance.[16][18] |

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[19]

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "Reagent B": TFA/Phenol/Water/Triisopropylsilane (TIPS) in a ratio of 88:5:5:2 (v/v/v/v).[19][20] The scavengers (phenol, water, TIPS) are crucial for trapping reactive cationic species generated during deprotection, thus preventing side reactions.[21]

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolate the peptide by centrifugation and decantation of the ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Scientific and Technical Insights

The incorporation of 2,3-dimethoxy-D-phenylalanine can impart unique properties to a peptide:

-

Conformational Constraint: The bulky dimethoxy substitutions on the phenyl ring can restrict the rotational freedom of the side chain, potentially locking the peptide into a specific bioactive conformation. This can lead to increased receptor affinity and selectivity.

-

Increased Lipophilicity: The methoxy groups increase the hydrophobicity of the amino acid side chain, which can enhance membrane permeability and improve oral bioavailability.

-

Metabolic Stability: The D-configuration of the amino acid inherently confers resistance to degradation by most endogenous proteases, which are stereospecific for L-amino acids. This significantly increases the in vivo half-life of the peptide.

Safety and Handling

As with all fine chemicals, N-Fmoc-2,3-dimethoxy-D-phenylalanine should be handled with appropriate safety precautions.[22]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[22]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[22][23]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[22][23] In case of accidental exposure, follow standard first-aid measures and consult the Safety Data Sheet (SDS).[22][24]

Conclusion

N-Fmoc-2,3-dimethoxy-D-phenylalanine is a specialized yet powerful tool in the arsenal of the peptide chemist. Its unique structural features offer a strategic means to enhance the pharmacological properties of peptide drug candidates. By understanding its synthesis, proper handling, and the nuances of its incorporation into peptide chains, researchers can effectively utilize this building block to push the boundaries of peptide design and develop novel therapeutics with improved efficacy and stability.

References

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(21), 5143.

- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5579-5585.

- Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 414-426.

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

- Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.

- AAPPTec. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd.

- Parmeggiani, F., et al. (2015). Synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases: a multienzymatic cascade process.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

-

Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

- Re, R., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Gels, 8(9), 546.

- Wei, B. M., et al. (2002). Preparation of D-Phenylalanine by Asymmetric Transformation. Chinese Chemical Letters, 13(5), 411-412.

- Parmeggiani, F., et al. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.

- Pillai, K. M. R., & R. T. Coutts. (1973). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methyl-phenyl)-2-aminopropane (DOM). III. Some Derivatives of 3-phenylalanine. Canadian Journal of Chemistry, 51(13), 2103-2108.

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. isotope.com [isotope.com]

- 5. Synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases: a multienzymatic cascade process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. total-synthesis.com [total-synthesis.com]

- 10. chempep.com [chempep.com]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. bachem.com [bachem.com]

- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 20. peptide.com [peptide.com]

- 21. researchgate.net [researchgate.net]

- 22. echemi.com [echemi.com]

- 23. fishersci.com [fishersci.com]

- 24. assets.thermofisher.com [assets.thermofisher.com]

solid-phase peptide synthesis protocol for Fmoc-2,3-dimethoxy-D-phenylalanine

An Application Note and Protocol for the Solid-Phase Synthesis of Peptides Incorporating Fmoc-2,3-dimethoxy-D-phenylalanine

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic design and drug discovery, offering avenues to enhance potency, stability, and receptor selectivity.[1] Fmoc-2,3-dimethoxy-D-phenylalanine is a valuable building block, but its successful integration via Solid-Phase Peptide Synthesis (SPPS) is often challenging due to significant steric hindrance imposed by the ortho-methoxy group on the phenyl ring. This application note provides a comprehensive, field-proven protocol for the efficient synthesis of peptides containing this sterically demanding residue. We will delve into the rationale behind critical steps, from the selection of potent coupling reagents to optimized cleavage strategies, ensuring researchers can confidently navigate the complexities of this synthesis and achieve high-purity target peptides.

Introduction: The Challenge of Sterically Hindered Residues in SPPS

Solid-Phase Peptide Synthesis (SPPS), particularly the Fmoc/tBu strategy, has become the predominant method for creating custom peptides due to its efficiency and amenability to automation.[2][] The core of this technique involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[4] The cycle of Fmoc deprotection, followed by coupling of the next amino acid, is repeated until the desired sequence is assembled.[5]

While standard protocols are effective for proteinogenic amino acids, the introduction of structurally unique residues like Fmoc-2,3-dimethoxy-D-phenylalanine demands a more nuanced approach. The proximity of the 2-methoxy group to the carboxyl function creates a sterically crowded environment, which can significantly impede the rate of peptide bond formation.[2] Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often insufficient to overcome this activation energy barrier, leading to low coupling yields and the accumulation of deletion sequences (peptides missing the intended amino acid).[6]

This guide provides a robust methodology to overcome these challenges, focusing on the use of high-efficiency coupling reagents and optimized reaction conditions to drive the synthesis to completion.

Materials and Reagents

Equipment

-

Automated or manual peptide synthesizer

-

Reaction vessels for manual synthesis

-

Shaker/rocker for manual synthesis

-

Glassware for reagent preparation

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

-

Lyophilizer (freeze-dryer)

-

Vacuum filtration apparatus

Resins

-

Wang Resin or 2-Chlorotrityl Chloride Resin: For peptides with a C-terminal carboxylic acid.[7]

-

Rink Amide Resin: For peptides with a C-terminal amide.[7]

-

Typical loading: 0.3 - 0.8 mmol/g.

Solvents

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade (recommended for difficult couplings)[6]

-

Dichloromethane (DCM), ACS grade

-

Piperidine, reagent grade

-

Diisopropylethylamine (DIPEA), peptide synthesis grade

-

Trifluoroacetic acid (TFA), reagent grade

-

Acetonitrile (ACN), HPLC grade

-

Cold Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)

Amino Acids and Reagents

-

Fmoc-2,3-dimethoxy-D-phenylalanine

-

Other required Fmoc-protected amino acids (with appropriate side-chain protection, e.g., tBu, Trt, Pbf)[5]

-

Coupling Reagents: HATU, HCTU, or COMU

-

Capping Solution: Acetic Anhydride

-

Cleavage Scavengers: Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Water (H₂O), Phenol

Experimental Protocol: A Step-by-Step Workflow

This protocol outlines the manual synthesis process. The principles and reagent ratios are directly translatable to automated synthesizers.

Workflow Overview

The overall SPPS process is a cyclical workflow involving deprotection, activation, coupling, and washing steps, culminating in a final cleavage and purification stage.

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step 1: Resin Preparation

-

Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.

-

Add DMF to the resin (approx. 10 mL/g) and allow it to swell for at least 1 hour at room temperature with gentle agitation. This is crucial for exposing the reactive sites within the polymer matrix.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes. The use of two shorter treatments minimizes base-catalyzed side reactions like aspartimide formation.[8]

-

Drain the solution and wash the resin thoroughly with DMF (3x), followed by DCM (3x), and finally DMF (3x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct. The completion of this step can be monitored by observing the strong UV absorbance of the Fmoc adduct in the drained solution.[5]

Step 3: Coupling of Fmoc-2,3-dimethoxy-D-phenylalanine

This step is critical and requires a potent activation strategy to overcome steric hindrance.

-

Pre-activation: In a separate vial, dissolve Fmoc-2,3-dimethoxy-D-phenylalanine (4 eq. relative to resin loading) and a uronium/aminium salt coupling reagent like HATU (3.9 eq.) in NMP or DMF. NMP is often preferred for its superior solvating properties, which can help prevent peptide aggregation.[6]

-

Add DIPEA (8 eq.) to the activation mixture. The base is essential for activating the coupling reagent and maintaining a neutral pH.

-

Allow the mixture to pre-activate for 1-5 minutes. You may observe a color change.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For extremely difficult couplings, this time can be extended to overnight, or microwave-assisted synthesis can be employed to drive the reaction to completion.[2][6]

-

Monitoring: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling is incomplete.

-

Troubleshooting Incomplete Coupling: If the Kaiser test is positive, drain the solution, wash with DMF, and perform a second coupling ("double coupling") with a fresh solution of activated amino acid for another 2 hours.[2][6]

Figure 2: Activation and coupling using an aminium reagent like HATU.

Step 4: Capping (Recommended)

-

After coupling, wash the resin with DMF.

-

To prevent the formation of deletion sequences, it is advisable to permanently block any unreacted N-terminal amines.

-

Add a capping solution (e.g., acetic anhydride/DIPEA/DMF at 5:10:85 v/v) to the resin and agitate for 30 minutes.[9]

-

Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

Step 5: Chain Elongation

Repeat Steps 2-4 for each subsequent amino acid in the peptide sequence. Standard coupling conditions (e.g., 45-60 minutes) can typically be used for non-hindered amino acids.

Step 6: Final Cleavage and Deprotection

-

After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the resin extensively with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.

-

Prepare a Cleavage Cocktail: The composition of the cocktail is critical for scavenging reactive carbocations generated during the removal of acid-labile side-chain protecting groups.[10][11]

-

Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of peptide).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

| Table 1: Recommended Reagents for Coupling Fmoc-2,3-dimethoxy-D-phenylalanine | |

| Parameter | Value / Recommendation |

| Fmoc-Amino Acid | 4.0 equivalents |

| Coupling Reagent (HATU/HCTU) | 3.9 equivalents |

| Base (DIPEA) | 8.0 equivalents |

| Solvent | NMP or DMF |

| Reaction Time | 2 - 4 hours (extend if necessary) |

| Monitoring | Kaiser Test |

| Table 2: Common TFA-Based Cleavage Cocktails | |

| Cocktail & Composition (v/v) | Use Case |

| Reagent R: TFA/TIS/H₂O (95:2.5:2.5) | Standard peptides without sensitive residues (Cys, Met, Trp).[9] |

| Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides containing Cys, Met, Trp, or multiple Arg residues.[12] |

| TFA/TIS/EDT (95:2.5:2.5) | Peptides containing Trp and/or Cys. |

Step 7: Peptide Precipitation and Isolation

-

Concentrate the TFA filtrate to about one-third of its original volume using a gentle stream of nitrogen.

-

Add the concentrated solution dropwise to a centrifuge tube containing a 10-fold volume of ice-cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.[9]

-

Allow the peptide to precipitate at -20°C for at least 30 minutes.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet 2-3 times with cold ether to remove residual scavengers and cleaved protecting groups.

-

Dry the crude peptide pellet under vacuum.

Step 8: Purification

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of ACN/water with 0.1% TFA).

-

Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).

-

Analyze fractions for purity, pool the desired fractions, and lyophilize to obtain the final peptide as a fluffy white powder.

Conclusion

The successful solid-phase synthesis of peptides containing sterically hindered residues like Fmoc-2,3-dimethoxy-D-phenylalanine is highly achievable with careful optimization of the coupling step. The use of potent uronium/aminium-based coupling reagents such as HATU is paramount to overcoming the steric barrier and achieving high coupling efficiency. By employing the detailed protocols and strategies outlined in this application note—including double coupling when necessary, appropriate solvent selection, and robust cleavage methods—researchers can confidently incorporate this and other challenging unnatural amino acids into their target peptides, paving the way for novel therapeutic and research applications.

References

- Journal of the American Chemical Society. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis.

- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

- Biomatik. (2023, December 4). Synthesis Of Peptides from Scratch: A Step-by-Step Guide.

- Drug Target Review. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.

- Homi Bhabha National Institute. (2015, August 7). SYNTHESES OF UNNATURAL AMINO ACIDS, PEPTIDES AND NOVEL FLUORESCENT MOLECULES FROM TROPOLONE.

- Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- Sigma-Aldrich. Peptide Coupling Reagents Guide.

- Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

- DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.

- BenchChem. (2025). Standard Protocol for Using Fmoc-L-Phe-MPPA in Solid-Phase Peptide Synthesis (SPPS).

- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.

- Springer Nature Experiments. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- CDN. Cleavage Cocktail Selection.

- BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.

- Aapptec Peptides. Cleavage Cocktails; Reagent B.

- ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.

- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.

- BenchChem. Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.

Sources

- 1. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]

- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 4. biomatik.com [biomatik.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptidechemistry.org [peptidechemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

Application Notes and Protocols: Mastering the Challenge of Coupling Sterically Hindered Fmoc-D-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The incorporation of sterically hindered amino acids, particularly non-natural D-enantiomers, is a critical strategy in modern drug development. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer biological half-life and improved bioavailability.[1][2][3] However, the very feature that confers this stability—the bulky side chains of amino acids like Valine, Isoleucine, and Threonine, especially in the D-configuration—presents a significant challenge during solid-phase peptide synthesis (SPPS).[4][5]

Steric hindrance, the physical obstruction caused by the bulky nature of amino acid side chains and their protecting groups, can dramatically slow down the rate of peptide bond formation.[5][6][7] This can lead to incomplete coupling reactions, resulting in deletion sequences and a lower purity of the final peptide product.[8] Standard coupling protocols that are effective for less hindered L-amino acids often fail or provide poor yields when applied to their sterically demanding D-counterparts.[6] Therefore, specialized strategies and optimized conditions are paramount to successfully incorporate these valuable building blocks.

This guide provides a comprehensive overview of advanced coupling strategies, a comparative analysis of reagents, and detailed protocols to overcome the challenges associated with sterically hindered Fmoc-D-amino acids.

The Mechanism of Steric Hindrance

During peptide bond formation, the nucleophilic amine of the resin-bound peptide must attack the activated carboxyl group of the incoming Fmoc-amino acid. Steric hindrance can impede this process at multiple levels:

-

Bulky Side Chains: The side chains of amino acids like D-Valine or D-Isoleucine can physically block the approach of the reacting species.[4][7]

-

Side-Chain Protecting Groups: Large protecting groups on trifunctional amino acids can also contribute to steric congestion.[6]

-

Peptide Aggregation: Hydrophobic sequences, which can be common in peptides containing hindered residues, are prone to aggregation on the solid support, further reducing the accessibility of reactive sites.[7]

The following diagram illustrates the challenge posed by steric hindrance during the coupling step.

Caption: Steric clash between the bulky side chain of the incoming Fmoc-D-amino acid and the resin-bound peptide hinders the nucleophilic attack required for peptide bond formation.

Strategies for Overcoming Steric Hindrance

To achieve efficient coupling of sterically hindered Fmoc-D-amino acids, a multi-faceted approach is often necessary, involving the careful selection of coupling reagents, optimization of reaction conditions, and in some cases, the use of advanced synthesis technologies.

High-Potency Coupling Reagents

Standard carbodiimide reagents like DCC and DIC are often insufficient for sterically demanding couplings.[6] More potent in-situ activating reagents are required to form highly reactive esters that can overcome the steric barrier.[6]

3.1.1. Aminium/Uronium Salts

These reagents, such as HATU, HBTU, and HCTU, are highly effective for hindered couplings.[4][6][9] They react with the Fmoc-amino acid to form a highly reactive OAt- or OBt-active ester.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings, HATU consistently demonstrates superior performance in terms of reaction speed and minimizing side reactions, particularly epimerization.[4][9][10] The HOAt moiety in HATU provides anchimeric assistance, further enhancing the coupling efficiency.[11]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and more economical option than HATU, HBTU is also highly effective for many standard and hindered couplings.[4][9]

-

COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with efficiency comparable to HATU.[12] COMU incorporates OxymaPure as a leaving group, making it a safer alternative to HOBt- or HOAt-based reagents, which can be explosive.[12]

3.1.2. Phosphonium Salts

Phosphonium salts like PyBOP and PyAOP represent another class of highly effective coupling reagents.[4][6]

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A robust alternative to aminium salts, offering a good balance of reactivity and a low propensity for racemization.[4][5]

-

PyAOP ((7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The HOAt-analog of PyBOP, PyAOP exhibits faster coupling rates due to the enhanced electron-withdrawing effect of the OAt active ester.[12]

3.1.3. Carbodiimides with Additives

While less potent on their own, carbodiimides like DIC can be highly effective when used with nucleophilic additives.

-

DIC/Oxyma: The combination of N,N'-Diisopropylcarbodiimide (DIC) with Ethyl cyano(hydroxyimino)acetate (OxymaPure) is a cost-effective and highly efficient system.[13][14] Oxyma is a non-explosive alternative to HOBt and HOAt and has been shown to accelerate acylation and reduce racemization.[5][12]

Optimized Reaction Conditions

Beyond the choice of reagent, several other parameters can be adjusted to favor the coupling of hindered residues.

-

Double Coupling: If a single coupling reaction is incomplete, a second coupling with a fresh solution of activated amino acid can be performed to drive the reaction to completion.[6][13]

-

Increased Reaction Time and Temperature: Steric hindrance slows down the reaction rate.[6] Increasing the coupling time (e.g., from 1-2 hours to overnight) or moderately increasing the temperature can improve yields.[6]

-

Solvent Choice: N,N-Dimethylformamide (DMF) is a standard solvent, but for particularly difficult couplings, a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or a solvent mixture such as DCM/DMF/NMP may improve solvation and accessibility of the reactive sites.[5][6]

-

Pre-activation: Allowing the Fmoc-amino acid, coupling reagent, and base to react for a few minutes before adding the mixture to the resin can enhance the reaction rate.[6][7]

Microwave-Assisted Peptide Synthesis (MA-SPPS)

Microwave energy can significantly accelerate chemical reactions, including peptide bond formation.[15][16][17] For sterically hindered couplings, MA-SPPS offers several advantages:

-

Rapid Heating: Microwave irradiation provides rapid and uniform heating of the reaction mixture, dramatically shortening reaction times (often from hours to minutes).[15][16][17]

-

Improved Yields: By driving difficult couplings to completion, microwave assistance can significantly improve the yield and purity of the final peptide.[16][18]

-

Reduced Side Reactions: Optimized microwave protocols can minimize side reactions like racemization and aspartimide formation.[17]

The following diagram illustrates a typical workflow for MA-SPPS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 12. bachem.com [bachem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reddit.com [reddit.com]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 17. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

Application Note: Synthesis and Evaluation of Protease-Resistant Peptides Using D-Phenylalanine Derivatives

Introduction & Mechanistic Rationale

The clinical translation of therapeutic peptides is frequently hindered by their poor pharmacokinetic profiles, primarily due to rapid degradation by endogenous proteases such as trypsin, chymotrypsin, and serum exopeptidases. A highly effective and field-proven strategy to circumvent this liability is the incorporation of D-amino acids—the non-natural enantiomers of L-amino acids[1]. Specifically, D-phenylalanine (D-Phe) and its halogenated derivatives, such as Fmoc-D-Phe(2,4-Cl2)-OH, introduce targeted stereochemical inversion and steric bulk to the peptide backbone[2].

Causality of Protease Resistance: Endogenous proteases possess highly stereospecific active sites that have evolved to recognize and stabilize the transition state of natural L-amino acid peptide bonds. By substituting L-Phe with D-Phe, the spatial orientation of the bulky aromatic side chain is inverted. This stereochemical shift prevents the scissile bond from properly aligning with the protease's catalytic triad (e.g., Ser-His-Asp in chymotrypsin), effectively abolishing enzymatic cleavage[3]. Furthermore, the addition of electron-withdrawing groups in derivatives like D-Phe(2,4-Cl2) modulates the local electronic environment and increases steric hindrance, further shielding the peptide backbone from enzymatic attack while often preserving receptor binding affinity[2].

Experimental Workflow

The following diagram illustrates the logical progression from sequence design to empirical validation of protease stability.

Workflow for the synthesis and stability evaluation of D-Phe modified peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with D-Phenylalanine

Self-Validating System: This protocol utilizes Fmoc-SPPS chemistry. The integration of a Kaiser test at each coupling step ensures that the steric hindrance introduced by D-Phe derivatives does not lead to truncated or deletion sequences, validating the integrity of the growing peptide chain before proceeding.

Materials

-

Resin: Rink Amide AM resin (for C-terminal amidation).

-

Amino Acids: Standard Fmoc-L-amino acids and Fmoc-D-Phe-OH (or Fmoc-D-Phe(2,4-Cl2)-OH).

-

Coupling Reagents: HCTU or DIC/Oxyma.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Deprotection Solution: 20% Piperidine in DMF.

-

Cleavage Cocktail: TFA / TIPS / Water (95:2.5:2.5).

Step-by-Step Methodology

-

Resin Swelling: Weigh the desired amount of resin into a reaction vessel. Add DMF to cover the resin and agitate gently for 30–60 minutes.

-

Causality: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites to ensure uniform coupling kinetics[2].

-

-

Fmoc Deprotection: Add 20% piperidine in DMF to the swollen resin. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

-

Causality: The two-step deprotection ensures complete removal of the Fmoc group without prolonged exposure that could trigger base-catalyzed side reactions (e.g., aspartimide formation)[2].

-

-

Coupling of Fmoc-D-Phe-OH: Dissolve 4 equivalents of the D-Phe derivative and 4 equivalents of HCTU in DMF. Add 8 equivalents of DIPEA and pre-activate for 1–2 minutes. Add the mixture to the resin and agitate for 1 to 2 hours at room temperature.

-

Critical Adjustment: Due to the steric bulk of D-Phe (especially halogenated variants), extending the coupling time or performing a double coupling is highly recommended to ensure high efficiency[2].

-

-

Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test. A yellow/colorless result indicates complete coupling. A blue result necessitates a repeat coupling cycle.

-

Cleavage and Global Deprotection: After the final N-terminal deprotection, wash the resin with DCM and dry under a vacuum. Add the cleavage cocktail and agitate for 2 hours at room temperature. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the pellet[4].

Protocol 2: In Vitro Proteolytic Stability Assay

To empirically validate the protease resistance conferred by D-Phe, the synthetic peptide is subjected to a serum or purified protease stability assay[5].

Self-Validating System: The inclusion of a 0-hour time point that is immediately quenched serves as a baseline control. If the 0-hour sample shows degradation, it indicates that the quenching methodology is insufficient, prompting immediate protocol adjustment.

Materials

-

Human serum, animal plasma, or 5 µM Sequencing Grade Modified Trypsin[6].

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Quenching Solution: Acetonitrile (ACN) containing 0.1% to 1% TFA[5].

-

HPLC system with a C18 reverse-phase column.

Step-by-Step Methodology

-

Peptide Preparation: Dissolve the lyophilized D-Phe peptide and its L-Phe wild-type counterpart in PBS (or water) to create a stock solution (e.g., 1 mg/mL)[7].

-

Reaction Setup: Mix the peptide stock solution with an equal volume of serum or the purified protease solution. Incubate the mixture at 37 °C with gentle shaking[5].

-

Causality: Maintaining exactly 37 °C mimics physiological conditions, ensuring that the proteases exhibit their optimal kinetic activity and providing biologically relevant degradation rates[7].

-

-

Time-Course Sampling: Extract aliquots (e.g., 50 µL) at predefined time points: 0, 1, 4, 8, 12, and 24 hours[5].

-

Reaction Quenching: Immediately add an equal volume of the quenching solution (ACN with TFA) to the aliquot and place it on ice for 10 minutes.

-

Causality: The strong acid lowers the pH below the protease's active range, while the organic solvent instantly denatures the tertiary structure of the enzymes, halting degradation precisely at the target time point[5].

-

-

Sample Processing & Analysis: Centrifuge the quenched samples (12,000 × g, 5 min) to pellet the precipitated proteins[7]. Inject the supernatant into the HPLC and quantify the remaining intact peptide by integrating the area under the curve (AUC) of the primary peptide peak[5].

Data Presentation: Comparative Stability and Bioactivity

The substitution of L-amino acids with their D-enantiomers drastically alters the pharmacokinetic landscape of the peptide. Table 1 summarizes typical quantitative outcomes observed when substituting L-Phe with D-Phe derivatives in therapeutic peptide models[7],[3],[1].

Table 1: Comparative In Vitro Stability and Receptor Affinity Profiles

| Peptide Variant | Modification | Serum Half-Life ( | Trypsin Degradation (24h) | Relative Binding Affinity ( |

| Wild-Type | None (L-Phe) | < 1 hour | > 95% degraded | 1.0 (Normalized baseline) |

| D-Phe Substituted | L-Phe → D-Phe | > 24 hours | < 10% degraded | 0.8 - 1.2 (Highly conserved) |

| Halogenated D-Phe | L-Phe → D-Phe(2,4-Cl2) | > 48 hours | Intact (0% degraded) | 0.5 - 2.0 (Sequence dependent) |

| N-Methylated D-Phe | L-Phe → N-Me-D-Phe | > 72 hours | Intact (0% degraded) | Variable (Steric clash risk) |

Note: While D-amino acid substitution protects against proteolysis, stereospecificity of target receptors means that direct D-substitution can sometimes alter binding affinity. Empirical validation via competitive binding assays is required for each novel sequence[5].

References

-

Shanghai Jiao Tong University. (2020). De novo development of proteolytically resistant therapeutic peptides for oral administration. Available at:[Link]

-

National Institutes of Health (PMC). (2026). D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. Available at:[Link]

-

Frontiers in Microbiology. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Available at:[Link]

-

ACS Chemical Biology. (2018). Molecular and Physiological Characterization of a Receptor for d-Amino Acid-Containing Neuropeptides. Available at:[Link]

-

National Institutes of Health (PMC). (2014). Metabolism of Peptide Reporters in Cell Lysates and Single Cells. Available at:[Link]

-

MDPI. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Metabolism of Peptide Reporters in Cell Lysates and Single Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

The Strategic Incorporation of N-Fmoc-2,3-dimethoxy-D-phenylalanine in Modern Peptide-Based Drug Discovery

Abstract

In the landscape of medicinal chemistry, the design and synthesis of peptide-based therapeutics are continually evolving to overcome challenges of metabolic instability and to enhance target specificity. The incorporation of non-natural amino acids is a cornerstone of this advancement. This guide provides an in-depth exploration of N-Fmoc-2,3-dimethoxy-D-phenylalanine, a sophisticated building block for solid-phase peptide synthesis (SPPS). We will dissect the rationale for its use, detailing how the D-configuration and the 2,3-dimethoxy substitution on the phenyl ring impart unique and advantageous properties to peptide drug candidates. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for its successful application.

Introduction: The Rationale for Non-Natural Amino Acids

The therapeutic potential of natural peptides is often hampered by their rapid degradation by proteases and a lack of receptor selectivity.[1][2] Medicinal chemists address these limitations by introducing non-natural amino acids.[3][4] These modifications can "armor-plate" the peptide backbone against enzymatic cleavage and lock the peptide into a specific bioactive conformation, thereby enhancing potency and stability.[5] N-Fmoc-2,3-dimethoxy-D-phenylalanine is a prime example of a rationally designed building block that leverages several key modification strategies simultaneously.

-

D-Amino Acid Configuration: The use of a D-amino acid in place of its natural L-enantiomer is a well-established strategy to confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[6] This modification can significantly extend the in vivo half-life of a peptide therapeutic.[7]

-

Aromatic Ring Substitution: The phenyl ring of phenylalanine is a frequent site for modification to fine-tune interactions with biological targets.[8] The introduction of substituents like methoxy groups can alter the electronic distribution, hydrophobicity, and steric profile of the side chain. These changes can lead to stronger and more selective binding to target receptors or enzyme active sites.[9]

-

Conformational Constraint: The bulky 2,3-dimethoxy substitution pattern introduces significant steric hindrance. This can restrict the rotational freedom of the side chain and the local peptide backbone, guiding the peptide to adopt a specific and stable three-dimensional structure.[10][11] Achieving a pre-organized fold that mimics the receptor-bound state can lead to improved binding affinity and specificity.[12]

Physicochemical Properties and Design Considerations

The unique structural features of N-Fmoc-2,3-dimethoxy-D-phenylalanine dictate its impact on peptide properties.

| Property | Contribution from Structural Feature | Implication in Medicinal Chemistry |

| Increased Metabolic Stability | D-chiral center at the α-carbon. | Resistance to proteolysis, leading to a longer plasma half-life.[6][7] |

| Modulated Receptor Binding | 2,3-dimethoxy groups on the phenyl ring. | Alters electronics and steric bulk, potentially enhancing binding affinity and selectivity for the target receptor.[9] Can serve as hydrogen bond acceptors. |

| Conformational Rigidity | Steric hindrance from the ortho- and meta-methoxy groups. | Restricts side-chain and backbone dihedral angles, promoting specific secondary structures like turns or helices and reducing the entropic penalty of binding.[10] |

| Enhanced Lipophilicity | Addition of two methoxy groups. | May improve membrane permeability, a crucial factor for oral bioavailability and cell penetration.[13] |

The decision to incorporate this amino acid should be driven by a clear structure-activity relationship (SAR) hypothesis. For instance, if a specific hydrophobic pocket in a receptor is the target, the 2,3-dimethoxy substitution can provide a tailored fit. If a peptide therapeutic is known to be degraded at a specific phenylalanine residue, substitution with its D-2,3-dimethoxy counterpart is a rational strategy to block this degradation.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of N-Fmoc-2,3-dimethoxy-D-phenylalanine into a peptide sequence via Fmoc-SPPS requires special consideration due to its significant steric bulk. Standard coupling protocols may prove inefficient, leading to incomplete reactions and deletion sequences.[3] The following protocols are optimized for such sterically hindered residues.

Diagram: General Fmoc-SPPS Workflow

Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Resin Preparation and First Amino Acid Loading

The choice of resin is dictated by the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[4]

-

Resin Swelling: Place the desired resin (1 eq) in a reaction vessel. Add N,N-Dimethylformamide (DMF) (10-15 mL per gram of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

-

Fmoc Deprotection (for pre-loaded resins): Drain the DMF. Add a solution of 20% piperidine in DMF. Agitate for 5 minutes, then drain. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[6]

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL/g), Dichloromethane (DCM) (3 x 10 mL/g), and finally DMF (5 x 10 mL/g) to remove all traces of piperidine.

Protocol 2: Optimized Coupling of N-Fmoc-2,3-dimethoxy-D-phenylalanine

Due to the steric hindrance of the 2,3-dimethoxy-D-phenylalanine, a high-reactivity coupling reagent is essential. Standard carbodiimide reagents like DIC may be insufficient.[14] Uronium/aminium salt-based reagents are strongly recommended.

Recommended Coupling Reagents:

| Reagent | Activating Group | Relative Reactivity | Notes |

| HATU | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[14] |

| HCTU | O-6-ClBt ester | High | More reactive and faster than HBTU. |

| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile (non-explosive).[14] |

Procedure:

-

Pre-activation: In a separate vial, dissolve N-Fmoc-2,3-dimethoxy-D-phenylalanine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow this pre-activation mixture to stand for 1-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin from the previous step. Agitate the mixture at room temperature.

-

Extended Coupling Time: For this sterically hindered residue, extend the standard coupling time from 1-2 hours to at least 4 hours, or even overnight.[3]

-

Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction. A positive result (blue beads) signifies an incomplete coupling.[3]

-

Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash with DMF, and repeat the coupling step (Steps 1-3) with a fresh solution of activated amino acid. This "double coupling" strategy is highly effective for difficult residues.[3][14]

-

Washing: Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g) to prepare for the next deprotection step.

Diagram: Optimized Coupling Strategy

Caption: Decision workflow for coupling sterically hindered amino acids.